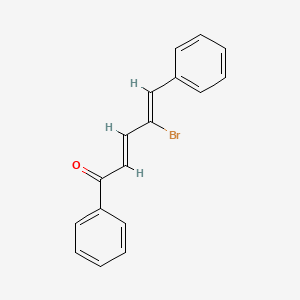

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one

Description

Historical Context and Development

The synthesis of this compound traces back to early investigations into chalcone derivatives, particularly those involving halogenated intermediates. The compound’s discovery emerged from efforts to optimize the Claisen-Schmidt condensation, a classical method for synthesizing α,β-unsaturated ketones. Early protocols involved the base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde under conventional stirring, yielding the target compound in approximately 94% efficiency after 3 hours.

A pivotal advancement occurred with the introduction of microwave-assisted synthesis, which reduced reaction times from hours to seconds while maintaining yields above 89%. This methodological shift aligned with broader trends in green chemistry, emphasizing energy efficiency and reduced solvent use. The compound’s structural elucidation relied heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with characteristic signals confirming the (2E,4Z) configuration.

Table 1: Key Synthetic Methods for this compound

| Method | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Conventional | NaOH (10%) | Room temp | 3 hours | 94.61 |

| Microwave | NaOH (10%) | 140 W | 45 sec | 89.39 |

Significance in Brominated Chalcone Research

Brominated chalcones have gained prominence due to their enhanced bioactivity compared to non-halogenated analogs. The bromine atom at the C4 position of this compound introduces electronic effects that modulate reactivity and intermolecular interactions. Studies demonstrate that bromine’s electron-withdrawing nature increases the compound’s electrophilicity, facilitating nucleophilic attacks in subsequent derivatization reactions.

This derivative has served as a critical intermediate in synthesizing bioactive chalcones, such as antiprotozoal agents targeting Leishmania amazonensis and anticancer compounds active against T47D breast cancer cells. For instance, derivatives featuring methoxy and hydroxyl substitutions on the aromatic rings have shown IC50 values as low as 6.33 µM against Leishmania, underscoring the scaffold’s pharmacological potential.

Positioning Within Dienone Derivatives Family

Dienone derivatives, characterized by two conjugated carbonyl groups, exhibit diverse chemical behaviors. This compound distinguishes itself through:

- Stereochemical Rigidity : The (2E,4Z) configuration creates a planar structure that enhances π-π stacking interactions with biological targets.

- Electrophilic Sites : The α,β-unsaturated ketone moiety and bromine atom provide distinct sites for Michael additions and cross-coupling reactions.

- Thermodynamic Stability : Computational studies suggest that the conjugated system delocalizes electron density, reducing susceptibility to oxidative degradation.

Table 2: Comparative Analysis of Dienone Derivatives

Research Evolution and Current Landscape

Recent studies have focused on three frontiers:

- Synthetic Methodology : Flow chemistry and catalyst-free protocols are being explored to improve scalability.

- Biological Screening : High-throughput assays have identified derivatives with dual antiproliferative and anti-inflammatory activities.

- Computational Design : Density functional theory (DFT) calculations predict regioselectivity in substitution reactions, guiding the synthesis of targeted analogs.

Ongoing clinical investigations prioritize derivatives with enhanced bioavailability, while materials science research exploits the compound’s conjugated system for organic semiconductor applications. Collaborative efforts between synthetic chemists and computational biologists are expected to drive innovation, particularly in rational drug design.

Properties

IUPAC Name |

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16(13-14-7-3-1-4-8-14)11-12-17(19)15-9-5-2-6-10-15/h1-13H/b12-11+,16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQCTWCMTWQWMM-SSLWBDRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=C/C(=O)C2=CC=CC=C2)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one typically involves the use of cross-coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki coupling, which allows for the formation of the conjugated diene system with high stereoselectivity . The reaction conditions often include the use of palladium catalysts, bases like cesium fluoride or tetrabutylammonium fluoride, and solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions allows for efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding hydrocarbon.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium azide or potassium thiolate can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of (2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated diene system and bromine substituent. The compound can participate in various chemical reactions, such as Diels-Alder reactions, which allow it to form new carbon-carbon bonds and create complex molecular structures . The pathways involved in these reactions often include the formation of intermediate species that facilitate the overall transformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1,5-Diphenylpenta-2,4-dien-1-one

- Structural Differences : The absence of the bromine substituent reduces steric hindrance and electron-withdrawing effects, leading to higher reactivity in nucleophilic additions.

- Synthesis: Synthesized via aldol condensation of acetophenone and cinnamaldehyde under mild conditions . The brominated derivative requires additional bromination steps or modified precursors.

- Spectroscopic Data: UV-Vis: λmax ≈ 320 nm (conjugated dienone system) . FTIR: Strong C=O stretch at 1675 cm<sup>−1</sup>; absence of C-Br stretch (~550 cm<sup>−1</sup>) .

- Applications: Primarily studied for nonlinear optical properties and crystal growth , whereas the brominated analog may exhibit enhanced reactivity in cross-coupling reactions.

4-Phenyl-1,5-Benzodiazepin-2-one Derivatives

- Structural Differences: Heterocyclic benzodiazepine core vs. linear dienone system. These derivatives often include alkyl chains (e.g., 1-octyl, 1-dodecyl) for surfactant-like properties .

- Functional Role: Designed as nonionic surfactants to enhance drug delivery by reducing toxicity and protecting active ingredients . In contrast, the brominated dienone lacks surfactant functionality but may serve as a precursor in medicinal chemistry.

- Synthesis: Alkylation of benzodiazepinone precursors with bromoalkanes , differing from the aldol-based synthesis of the dienone.

Brominated Pyrazolones (e.g., 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)

- Structural Differences: Heterocyclic pyrazolone ring vs. linear dienone. The pyrazolone derivatives feature additional substituents (e.g., Cl, CF3) .

- Spectral and Reactivity Profile: LC/MS: m/z 301–305 [M+H]<sup>+</sup> for brominated pyrazolones vs. m/z ~315 for the brominated dienone (estimated) . Reactivity: Pyrazolones are often pharmacologically active, while the dienone’s conjugated system favors photochemical or catalytic applications.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Reactivity: The bromine in this compound enhances its susceptibility to nucleophilic substitution and Suzuki-Miyaura cross-coupling, unlike the parent dienone or benzodiazepinones .

Crystallinity: Single-crystal studies of the parent dienone suggest planar geometries, while bromine’s steric bulk may introduce torsional strain in the brominated analog, affecting packing efficiency .

Pharmacological Potential: Unlike surfactant-like benzodiazepinones, the brominated dienone’s conjugated system is more suited for optoelectronic applications or as a synthetic intermediate .

Biological Activity

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one is a synthetic organic compound notable for its unique structure, which features a bromine substituent that enhances its reactivity and biological potential. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties.

- Molecular Formula : CHBrO

- Molecular Weight : 313.19 g/mol

- CAS Number : [Not provided]

Synthesis

The synthesis of this compound typically involves cross-coupling reactions such as the Heck or Suzuki coupling. These methods allow for the formation of the conjugated diene system with high stereoselectivity and yield.

The biological activity of this compound is largely attributed to its conjugated diene system and the presence of the bromine atom. The compound can participate in various chemical reactions, including Diels-Alder reactions, which facilitate the formation of new carbon-carbon bonds and complex molecular structures.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity against various bacterial and fungal strains. For instance:

- Study Findings : In vitro tests have shown that derivatives with similar structures can inhibit both Gram-positive and Gram-negative bacteria effectively .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| d1 | Antimicrobial | Various Bacteria | |

| d6 | Anticancer | MCF7 Breast Cancer |

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. Notably:

- MCF7 Cell Line : Studies have demonstrated that related compounds show significant cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells .

Case Studies

A study conducted on thiazole derivatives containing bromine substituents highlighted the importance of such modifications in enhancing biological activity. The presence of electron-withdrawing groups like bromine was found to increase the potency against cancer cells significantly .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acid | Additional alkyne group | Moderate antimicrobial |

| (2E,4Z)-deca-2,4-dienoate | Longer carbon chain | Limited biological activity |

This compound stands out due to its unique bromine substitution which enhances its reactivity and potential for further functionalization.

Q & A

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

- Methodological Answer : As a Michael acceptor, it covalently binds cysteine residues in enzymes (e.g., kinases). Activity assays (IC) and mass spectrometry confirm adduct formation. Competitive inhibition studies with substrate analogs validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.